4-chloro-5-(phenylsulfonyl)cyclohexane-1,2-dicarboxylic acid
Overview
Description
4-chloro-5-(phenylsulfonyl)cyclohexane-1,2-dicarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a chlorine atom, a phenylsulfonyl group, and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(phenylsulfonyl)cyclohexane-1,2-dicarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of cyclohexane derivatives followed by sulfonylation and carboxylation reactions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride, sulfonylating agents like phenylsulfonyl chloride, and carboxylating agents such as carbon dioxide under high pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions can facilitate the formation of the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(phenylsulfonyl)cyclohexane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-5-(phenylsulfonyl)cyclohexane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-5-(phenylsulfonyl)cyclohexane-1,2-dicarboxylic acid involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The carboxylic acid groups can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-(methylsulfonyl)cyclohexane-1,2-dicarboxylic acid
- 4-chloro-5-(ethylsulfonyl)cyclohexane-1,2-dicarboxylic acid
- 4-chloro-5-(propylsulfonyl)cyclohexane-1,2-dicarboxylic acid
Uniqueness
4-chloro-5-(phenylsulfonyl)cyclohexane-1,2-dicarboxylic acid is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s ability to interact with aromatic systems and increases its overall stability compared to its alkyl-substituted counterparts.
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-chlorocyclohexane-1,2-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO6S/c15-11-6-9(13(16)17)10(14(18)19)7-12(11)22(20,21)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWKXOFBFYQBTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC(C1S(=O)(=O)C2=CC=CC=C2)Cl)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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